![molecular formula C22H24N2O5 B2988354 4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 381704-05-8](/img/structure/B2988354.png)
4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
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Description
4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, also known as BFHPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to "4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one" have been synthesized and evaluated for their biological activities. For instance, a library of quinoline-based furanones and their nitrogen analogues was prepared and assessed for antimicrobial activities against strains of bacteria and fungi. These compounds showed significant antibacterial activity, particularly against Gram-positive strains. Some also exhibited notable anti-inflammatory and analgesic activities, with a reduction in ulcerogenic action (Khokra et al., 2015).
Synthesis Techniques and Reactions
Research has focused on developing synthetic methods for furan and pyrrole derivatives. The synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives through the reaction of starting compounds with excess chloromethyloxirane is one example. These compounds were further reacted with heterocyclic amines, leading to the formation of various substituted compounds (Krutošíková et al., 2001).
Novel Synthetic Approaches and Docking Studies
A study described the synthesis and biological evaluation of novel thiazolo[4,5-d]pyridazinones, demonstrating the potential for creating compounds with analgesic and anti-inflammatory properties. These compounds were synthesized via a reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-amino substituted-thiazol-4-carboxylates with hydrazine (Demchenko et al., 2015).
Molecular Docking and Synthesis of Inhibitors
Another research effort involved the design, synthesis, and testing of aroyl-pyrrole-hydroxy-amides (APHAs) as a new class of synthetic HDAC inhibitors. This study utilized docking procedures to predict the biological activities of novel compounds, which were then synthesized and evaluated for their inhibitory activities against HDAC enzymes. The results demonstrated significant inhibitory activities, highlighting the potential of these compounds in therapeutic applications (Ragno et al., 2004).
properties
IUPAC Name |
(4E)-5-(furan-2-yl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-20(16-6-2-1-3-7-16)18-19(17-8-4-13-29-17)24(22(27)21(18)26)10-5-9-23-11-14-28-15-12-23/h1-4,6-8,13,19,25H,5,9-12,14-15H2/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTYJNCCLPTHLL-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one |
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